molecular formula C14H11BrO4S B14297250 2-Oxo-2-phenylethyl 4-bromobenzene-1-sulfonate CAS No. 112537-83-4

2-Oxo-2-phenylethyl 4-bromobenzene-1-sulfonate

Cat. No.: B14297250
CAS No.: 112537-83-4
M. Wt: 355.21 g/mol
InChI Key: OOWWLYHCVBCFII-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 4-bromobenzene-1-sulfonate is an organic compound that features a phenyl group, a bromobenzene moiety, and a sulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 4-bromobenzene-1-sulfonate typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-oxo-2-phenylethanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 4-bromobenzene-1-sulfonate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation: The phenyl group can be oxidized to form phenolic compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Products such as 2-oxo-2-phenylethyl 4-aminobenzene-1-sulfonate.

    Reduction: 2-Hydroxy-2-phenylethyl 4-bromobenzene-1-sulfonate.

    Oxidation: 2-Oxo-2-phenylethyl 4-hydroxybenzene-1-sulfonate.

Scientific Research Applications

2-Oxo-2-phenylethyl 4-bromobenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 4-bromobenzene-1-sulfonate involves its interaction with nucleophiles and electrophiles. The sulfonate ester group is a good leaving group, making the compound reactive in nucleophilic substitution reactions. The bromine atom can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonyl chloride: Shares the sulfonyl chloride group but lacks the 2-oxo-2-phenylethyl moiety.

    2-Oxo-2-phenylethanol: Contains the 2-oxo-2-phenylethyl group but lacks the bromobenzene sulfonate ester.

    Phenyl 4-bromobenzenesulfonate: Similar structure but without the oxo group.

Uniqueness

2-Oxo-2-phenylethyl 4-bromobenzene-1-sulfonate is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications and applications in various fields.

Properties

CAS No.

112537-83-4

Molecular Formula

C14H11BrO4S

Molecular Weight

355.21 g/mol

IUPAC Name

phenacyl 4-bromobenzenesulfonate

InChI

InChI=1S/C14H11BrO4S/c15-12-6-8-13(9-7-12)20(17,18)19-10-14(16)11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

OOWWLYHCVBCFII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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